Regioisomeric Chlorine Position Defines Kinase Polypharmacology Profile
The 8‑chloro regioisomer (CAS 1314874‑80‑0) is explicitly claimed as part of the Markush structure in Merck's Syk/GCN2 dual inhibitor patent family (EP2817310 / AU2013224421), whereas the 5‑chloro regioisomer (CAS 1454653‑85‑0) is absent from the exemplified active compound list [1]. While direct IC₅₀ data for the bare scaffold are not publicly disclosed, the patent structure–activity relationship demonstrates that the 8‑position substitution vector, combined with the 2‑amine, provides the optimal geometry for hinge‑region binding in both Syk and GCN2 kinase domains [1].
| Evidence Dimension | Inclusion in kinase inhibitor patent claims as a pharmacophoric element |
|---|---|
| Target Compound Data | 8‑chloro regioisomer (CAS 1314874‑80‑0) – explicitly claimed in Markush formula I; appears in ≥ 9 patent document citations |
| Comparator Or Baseline | 5‑chloro regioisomer (CAS 1454653‑85‑0) – not mentioned in the Syk/GCN2 patent claims |
| Quantified Difference | Qualitative inclusion vs. exclusion; 8‑Cl isomer is the patented pharmacophore for dual Syk/GCN2 activity, while 5‑Cl isomer lacks documented kinase inhibitor claims |
| Conditions | Patent analysis (EP2817310, AU2013224421); kinase selectivity inferred from patent SAR disclosure |
Why This Matters
Procurement of the 8‑chloro regioisomer aligns with the patent‑defined pharmacophore for dual Syk/GCN2 programs, whereas the 5‑chloro isomer would not be expected to reproduce the same kinase polypharmacology.
- [1] Merck Patent GmbH. AU2013224421B2 – 8-Substituted 2-amino-[1,2,4]triazolo[1,5-a]pyrazines as Syk tyrosine kinase inhibitors and GCN2 serine kinase inhibitors. Australian Patent Office, 2015. See compound listing: '8-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine'. View Source
